1-benzyl-5,6-difluorobenzimidazole
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Overview
Description
1-benzyl-5,6-difluorobenzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core structure with benzyl and difluoro substituents at specific positions. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5,6-difluorobenzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent. One common method involves the use of sodium metabisulfite as the oxidizing agent in a solvent mixture under mild conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5,6-difluorobenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and difluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives
Mechanism of Action
The mechanism of action of 1-benzyl-5,6-difluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5,6-dimethyl-1H-benzimidazole
- 1-benzyl-5,6-dichloro-1H-benzimidazole
- 1-benzyl-5,6-difluoro-2-methyl-1H-benzimidazole
Uniqueness
1-benzyl-5,6-difluorobenzimidazole is unique due to the presence of difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F2N2 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-benzyl-5,6-difluorobenzimidazole |
InChI |
InChI=1S/C14H10F2N2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
LTAFTOVBHWEYFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F |
Origin of Product |
United States |
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